molecular formula C10H16BN3O2 B14087876 (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid

(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14087876
M. Wt: 221.07 g/mol
InChI Key: VVNFVPFLBNNIIQ-UHFFFAOYSA-N
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Description

(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid is a pyrimidine-based boronic acid derivative characterized by a piperidine substituent with a methyl group at the 4-position. Its molecular formula is C₁₀H₁₆BN₃O₂, with a molecular weight of 221.07 g/mol (calculated). Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds, making this compound valuable in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C10H16BN3O2

Molecular Weight

221.07 g/mol

IUPAC Name

(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C10H16BN3O2/c1-8-9(11(15)16)7-12-10(13-8)14-5-3-2-4-6-14/h7,15-16H,2-6H2,1H3

InChI Key

VVNFVPFLBNNIIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2CCCCC2)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity . The piperidine and pyrimidine moieties contribute to the compound’s binding affinity and specificity for its targets . The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LCMS Data (Boronic Acid)
(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid C₁₀H₁₆BN₃O₂ 221.07 4-Methylpiperidine Not reported
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid C₉H₁₄BN₃O₂ 207.04 Piperidine (no methyl) [M+H]+: 207.04
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid C₁₀H₁₈BN₅O₂ 237.10 4-Ethylpiperazine [M+H]+: 237.1
(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid C₁₁H₁₆BN₃O₄ 265.07 4-Methoxycarbonylpiperidine [M+H]+: 265.07
(2-(Azepan-1-yl)pyrimidin-5-yl)boronic acid C₉H₁₄BN₃O₂ 207.04 Azepane (7-membered ring) [M+H]+: 222.1

Key Observations :

  • Piperidine vs. Piperazine : Replacing piperidine with piperazine (e.g., compound 4h in ) introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity, which may enhance aqueous solubility .
  • Ring Size Effects : Azepane (7-membered ring) in C₉H₁₄BN₃O₂ () may alter conformational flexibility compared to 6-membered piperidine, influencing target binding .

Biological Activity

(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrimidine ring and a piperidine substituent, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10H16BN3O2
  • Molecular Weight : 221.07 g/mol
  • Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, enhancing its potential interactions in biological systems.

Biological Activities

The biological activity of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid has not been extensively documented in empirical studies; however, related compounds have shown promising pharmacological properties. Below are some observed activities:

  • Anticancer Properties : Similar boronic acid derivatives have demonstrated efficacy in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 µM .
  • Proteasome Inhibition : Boronic acids are known to act as proteasome inhibitors, which can lead to apoptosis in cancer cells. This mechanism is particularly relevant for compounds designed to target cellular pathways involved in tumor growth and survival.
  • Antiparasitic Activity : Some studies indicate that modifications in the molecular structure of pyrimidine-based compounds can enhance their activity against parasites, suggesting that (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid might also possess such properties upon further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid. The following table summarizes findings from related compounds:

Compound NameStructureUnique Properties
4-Borono-L-phenyalanineStructureUsed in cancer therapy; acts as a proteasome inhibitor
3-Pyridylboronic AcidStructureKnown for glucose sensing applications
2-Aminopyrimidine Boronic AcidStructureExhibits antibacterial properties

These comparisons highlight how variations in substituents can influence biological activities and interactions.

Case Studies and Research Findings

Research on similar compounds has provided insights into potential applications of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid:

  • In Vivo Studies : Compounds with similar structures have been evaluated in mouse models, demonstrating significant antitumor activity without acute toxicity at high doses (up to 2000 mg/kg) .
  • Metabolic Stability : The incorporation of polar functionalities has been shown to improve solubility while maintaining metabolic stability, which is critical for drug development .
  • Mechanism of Action : Investigations into the mechanism of action reveal that modifications leading to increased lipophilicity often correlate with enhanced potency against target cells .

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